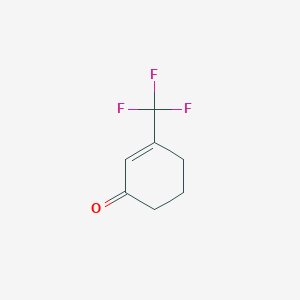

3-(Trifluoromethyl)cyclohex-2-en-1-one

Description

Significance of Trifluoromethyl Groups in Organic Synthesis and Molecular Design

The trifluoromethyl (-CF3) group is a cornerstone of modern molecular design, prized for the unique and powerful properties it imparts to organic molecules. wikipedia.orgpearson.com Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong electron-withdrawing effect and a significant dipole moment. youtube.com This electronic perturbation can drastically alter the reactivity and acidity of neighboring functional groups. wikipedia.org

In the realm of medicinal chemistry, the -CF3 group is frequently employed as a bioisostere for methyl or chloro groups. wikipedia.org This substitution can enhance a drug candidate's metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450. youtube.comsemanticscholar.org Furthermore, the lipophilicity, or "greasiness," of a molecule is often increased by the addition of a trifluoromethyl group, which can improve its ability to cross cell membranes and enhance its bioavailability. pearson.comyoutube.comsemanticscholar.org The introduction of this bulky group can also lead to significant changes in a molecule's three-dimensional shape, which can in turn affect its binding affinity and selectivity for biological targets. youtube.com Notable pharmaceuticals containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. wikipedia.orgnih.gov

Overview of Cyclohexenone Scaffolds in Synthetic Methodologies

The cyclohexenone ring is a versatile and highly valuable scaffold in organic synthesis. As an α,β-unsaturated ketone, it possesses two reactive electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for a wide range of chemical transformations, making it a key building block for the construction of complex molecular architectures. youtube.comrsc.org

One of the most classic and powerful methods for constructing cyclohexenone rings is the Robinson annulation, a reaction sequence discovered by Robert Robinson in 1935. wikipedia.org This reaction involves a Michael addition of an enolate to a methyl vinyl ketone, followed by an intramolecular aldol (B89426) condensation to form the six-membered ring. wikipedia.orgpearson.com The Robinson annulation has been instrumental in the total synthesis of numerous natural products, including steroids. wikipedia.orgnih.gov

The electrophilic β-carbon of the cyclohexenone system is susceptible to conjugate addition, also known as Michael addition. wikipedia.orgmasterorganicchemistry.com This reaction allows for the introduction of a wide variety of nucleophiles, including organocuprates, amines, thiols, and stabilized carbanions (enolates), leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position. wikipedia.orgmasterorganicchemistry.comyoutube.com This reactivity is fundamental to many synthetic strategies aimed at building functionalized cyclic systems.

Historical Development and Contemporary Relevance of 3-(Trifluoromethyl)cyclohex-2-en-1-one Research

The synthesis of this compound has been approached through several routes, reflecting the evolution of synthetic methodologies. Early methods reported in the literature highlight the challenges and strategies for introducing the trifluoromethyl group onto the cyclohexenone core.

One of the first documented syntheses, reported in 1979, utilized 3-bromo-2-cyclohexen-1-one as the starting material. This route involved the in situ preparation of a trifluoromethyl-copper reagent (CuCF3) from trifluoroiodomethane, which then displaced the bromine atom. However, this method required high temperatures (120 °C) and sealed reaction conditions, posing safety risks and limitations for large-scale production, with a reported yield of 40%. google.com

Another approach, from the year 2000, started with the more readily available 2-cyclohexen-1-one (B156087). This multi-step process involved trifluoromethylation followed by a rearrangement. A key drawback of this route was an incomplete reaction in the final oxidation step using pyridinium (B92312) chlorochromate (PCC), a toxic chromium-based reagent, which resulted in a low yield of only 28%. google.com

More recently, an improved, industrially scalable, two-step method has been developed starting from 1,3-cyclohexanedione (B196179). This process involves an initial iodination to form 3-iodo-2-cyclohexen-1-one, followed by a copper-catalyzed trifluoromethylation reaction using methyl fluorosulfonyldifluoroacetate as the trifluoromethyl source. This modern approach avoids hazardous high-pressure conditions and toxic heavy metals, offering a significantly higher yield and simpler purification. google.com

The contemporary relevance of this compound lies primarily in its role as a versatile fluorinated building block. rsc.org It serves as a key intermediate in the synthesis of more complex molecules, particularly for the pharmaceutical and agrochemical industries. google.com For example, it can be readily converted to derivatives such as 3-(trifluoromethyl)cyclohexanol (B1333497) and 3-(trifluoromethyl)phenol, which are precursors for various clinical drug candidates. google.comchemicalbook.com Its inherent reactivity allows for further functionalization, making it a valuable starting point for creating libraries of novel trifluoromethyl-containing compounds for biological screening.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 74031-45-1 | sigmaaldrich.com |

| Molecular Formula | C₇H₇F₃O | PubChem |

| Molecular Weight | 164.13 g/mol | sigmaaldrich.com |

| Appearance | Light yellow liquid | sigmaaldrich.com |

| InChI Key | PJVVPVVXUVHMOX-UHFFFAOYSA-N | sigmaaldrich.com |

This table presents key identifiers and physical properties for the compound.

Overview of Synthetic Routes

| Starting Material(s) | Key Reagents | Conditions | Yield | Year Reported | Source |

| 3-Bromo-2-cyclohexen-1-one | Cu, CF₃I, HMPA | 120 °C, sealed tube | 40% | 1979 | google.com |

| 2-Cyclohexen-1-one | 1. CF₃I, Bu₃SnH, AIBN; 2. m-CPBA; 3. PCC | Multi-step | 28% (final step) | 2000 | google.com |

| 1,3-Cyclohexanedione | 1. I₂, PPh₃, TEA; 2. FSO₂CF₂CO₂Me, CuI | 1. Toluene, 70-85°C; 2. DMF, 75-80°C | High | Recent Patent | google.com |

This table summarizes and compares different synthetic methodologies for preparing this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVVPVVXUVHMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trifluoromethyl Cyclohex 2 En 1 One and Its Analogues

Historical and Early Preparative Routes

Early methods for the synthesis of 3-(trifluoromethyl)cyclohex-2-en-1-one were foundational, establishing the initial pathways to this important molecule, though often with limitations in yield and safety.

Approaches from 2-Cyclohexen-1-one (B156087) and Trifluoromethylation Reactions

One of the early routes to this compound utilized 2-cyclohexen-1-one as the starting material. This approach involved a direct trifluoromethylation step followed by a rearrangement to yield the target compound. google.com While conceptually straightforward, these early methods often faced challenges related to reagent stability, reaction control, and moderate yields.

Strategies Involving 3-Bromo-2-cyclohexen-1-one as a Precursor

An alternative historical strategy begins with 3-bromo-2-cyclohexen-1-one. google.com In this method, a trifluoromethylcopper (B1248711) (CuCF₃) species is generated in situ from copper powder, hexamethylphosphoramide, and trifluoroiodomethane. This reactive species is then coupled with 3-bromo-2-cyclohexen-1-one to produce the desired product. However, this route is hampered by significant drawbacks. The CuCF₃ reagent is unstable and must be prepared immediately before use. The reaction requires sealed conditions and high temperatures (120°C), posing considerable safety risks and making it unsuitable for large-scale production. google.com The reported yield for this process is a modest 40%. google.com

| Parameter | Details |

| Starting Material | 3-Bromo-2-cyclohexen-1-one |

| Key Reagents | Copper powder, Hexamethylphosphoramide, Trifluoroiodomethane |

| Intermediate | In situ generated CuCF₃ |

| Reaction Conditions | Sealed vessel, 120°C |

| Yield | 40% |

| Limitations | Unstable reagent, high temperature/pressure, safety risks, not scalable |

Advanced and Optimized Synthetic Pathways

To overcome the limitations of early methods, significant research has focused on developing more efficient, safer, and industrially viable synthetic routes to this compound and its derivatives.

Industrial Scale Synthesis Methods: Utilizing 1,3-Cyclohexanedione (B196179) Functionalization

A modern, industrialized production method for this compound has been developed using 1,3-cyclohexanedione as the starting material. google.com This two-step process offers significant improvements in yield and operational safety. The first step involves the iodination of 1,3-cyclohexanedione to prepare 3-iodo-2-cyclohexen-1-one. In the second step, this intermediate undergoes a trifluoromethylation reaction to yield the final product. google.com

This pathway avoids the need for high-temperature and high-pressure conditions and does not involve heavy metal reagents that can cause contamination. The reaction and subsequent work-up are straightforward, and the product is easily purified, making this method highly suitable for industrial-scale synthesis. google.com

| Step | Description | Reagents/Conditions |

| 1. Iodination | Conversion of 1,3-cyclohexanedione to 3-iodo-2-cyclohexen-1-one. | Iodination reagents, Toluene (preferred solvent). google.com |

| 2. Trifluoromethylation | Reaction of 3-iodo-2-cyclohexen-1-one to form the target compound. | Fluorination reagents such as fluorosulfonyl difluoroacetic acid esters. google.com |

Applications of Modern Trifluoromethylation Reagents (e.g., TMSCF₃-Based Systems)

The development of advanced trifluoromethylating agents has revolutionized the synthesis of fluorinated compounds. Trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a key example. acs.orgnih.govnih.govmdpi.com This reagent allows for the nucleophilic trifluoromethylation of various substrates, including ketones, under mild conditions. acs.orgmdpi.com

The reaction is typically initiated by a fluoride (B91410) source, such as potassium fluoride (KF) or a soluble initiator like tetrabutylammonium (B224687) fluoride (TBAF). acs.org The mechanism involves the formation of a pentacoordinate siliconate intermediate, which then facilitates the transfer of a trifluoromethyl group to an electrophile. acs.org For instance, the 1,2-addition of TMSCF₃ to cyclohexanones, followed by dehydration and aromatization, provides a pathway to highly substituted trifluoromethyl arenes. nih.gov This highlights the versatility of TMSCF₃ in creating complex trifluoromethylated cyclic structures. The choice of activator and solvent system can be optimized to achieve high yields; for example, using cesium fluoride (CsF) in o-dichlorobenzene has proven effective. nih.gov

| Reagent System | Substrate Type | Key Features |

| TMSCF₃ / Fluoride Initiator (e.g., KF, TBAF, CsF) | Ketones (including cyclohexanones) | Mild reaction conditions, high efficiency, allows for nucleophilic trifluoromethylation. acs.orgnih.gov |

| TMSCF₃ / Copper Salts | Organic Halides | Enables cross-coupling reactions to form trifluoromethylated products. organic-chemistry.org |

Development of Asymmetric Synthetic Protocols for Chiral Trifluoromethylated Cyclohexenones

The synthesis of chiral molecules containing a trifluoromethyl group is of great interest for pharmaceutical applications. nih.gov Significant progress has been made in developing asymmetric methods to produce enantiomerically enriched trifluoromethylated cyclohexenones. One powerful strategy is the desymmetrization of prochiral substrates using biocatalysis. Ene-reductases, such as OPR3 and YqjM, have been successfully employed for the asymmetric hydrogenation of 4,4-disubstituted 2,5-cyclohexadienones to generate chiral 4,4-disubstituted 2-cyclohexenones with excellent enantioselectivity (up to >99% ee). nih.gov

Another approach involves the merger of different catalytic cycles. For example, combining chiral anion phase-transfer catalysis to activate an electrophilic fluorinating agent with enamine catalysis using a protected amino acid has enabled the direct asymmetric fluorination of α-substituted cyclohexanones, creating quaternary fluorine-containing stereocenters. acs.org These advanced catalytic systems provide access to valuable chiral building blocks that can be further elaborated into complex, biologically active molecules. nih.govresearchgate.net

| Asymmetric Strategy | Catalyst/Enzyme | Substrate | Key Outcome |

| Desymmetrizing Hydrogenation | Ene-reductases (OPR3, YqjM) | 4,4-disubstituted 2,5-cyclohexadienones | Chiral 4,4-disubstituted 2-cyclohexenones with high enantiomeric excess. nih.gov |

| Dual Catalysis | Chiral Anion Phase-Transfer Catalyst & Protected Amino Acid | α-Substituted Cyclohexanones | Asymmetric formation of quaternary fluorine-containing stereocenters. acs.org |

Radical-Mediated and Photoredox-Catalyzed Functionalization Strategies

The functionalization of organic molecules through radical-mediated and photoredox-catalyzed reactions has become a powerful tool in modern synthesis. nih.gov These methods often operate under mild conditions and exhibit high functional group tolerance. In the context of trifluoromethylated compounds, photoredox catalysis enables the generation of the trifluoromethyl radical (•CF₃) from various precursors, which can then engage with substrates like alkenes. rsc.orgnih.gov

Visible-light-mediated photoredox catalysis can be employed for the efficient carbotrifluoromethylation of alkenes. rsc.org This process involves a three-component reaction that constructs C-C and C-CF₃ bonds simultaneously. The general mechanism relies on a photocatalyst, typically an iridium or ruthenium complex, which, upon excitation by light, initiates a single-electron transfer (SET) process. nih.govnih.gov This generates radical intermediates that can couple to form the desired products. rsc.org For instance, the use of fac-[Ir(ppy)₃] as a photocatalyst allows for the difunctionalization of a wide array of N-aryl acrylamides and substituted styrenes, yielding products containing the SCF₃ group in good to excellent yields. nih.gov The formation of the key radical intermediates in these transformations has been confirmed through techniques like spin trapping/electron paramagnetic resonance (ST/EPR) experiments. nih.gov

While direct photoredox functionalization of this compound is not extensively documented, related strategies provide a blueprint for potential applications. For example, a radical umpolung strategy has been developed for the reductive trifluoromethylation of imines, which proceeds via a radical-radical cross-coupling to produce trifluoromethylated unnatural α-amino acids and amines. rsc.org Another approach involves the ring-opening of cyclopropanols using sodium trifluoromethanesulfinate (CF₃SO₂Na) to generate β-trifluoromethyl ketones, demonstrating the versatility of CF₃ radical precursors. beilstein-journals.org These established photoredox and radical-mediated protocols highlight the potential for future development in the direct functionalization of the this compound core.

Synthesis of Key Trifluoromethylated Cyclohexenone Building Blocks and Precursors

The accessibility of this compound and its derivatives is highly dependent on the efficient synthesis of key precursors, namely trifluoromethylated cyclohexane-1,3-diones and their corresponding enaminones.

Preparation of 5-(Trifluoromethyl)cyclohexane-1,3-dione (B3027205) Derivatives

A crucial precursor for many trifluoromethylated cyclohexenone derivatives is 5-(trifluoromethyl)cyclohexane-1,3-dione. researchgate.net The synthesis of this key intermediate has been approached through various methods. Early work by Fadeyi and Okoro involved the condensation of different keto-esters with a trifluoromethylated Michael acceptor, followed by amination, to produce the dione (B5365651) in moderate yields. researchgate.net A subsequent modification by Burger and colleagues resulted in a higher yield of the diketone intermediate. researchgate.net

A more recent and improved one-pot method starts from 4-carbo-tert-butoxy-5-trifluoromethylcyclohexane-1,3-dione. researchgate.net This method involves a straightforward hydrolysis and acid-catalyzed decarboxylation to yield 5-(trifluoromethyl)cyclohexane-1,3-dione. researchgate.net This approach provides a more direct route to the highly functionalized and reactive dione, which is a valuable intermediate for synthesizing a range of organic and heterocyclic compounds containing a trifluoromethyl group. researchgate.net

Table 1: Synthetic Approaches to 5-(Trifluoromethyl)cyclohexane-1,3-dione

| Starting Materials | Key Reaction Type | Reported Outcome | Reference |

|---|---|---|---|

| Keto-esters and a trifluoromethylated Michael acceptor | Condensation | Moderate yields | researchgate.net |

| Modified Fadeyi method | Condensation | Higher yield than original method | researchgate.net |

Synthesis of 3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one Derivatives

The vinylogous amide 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one is another pivotal building block, derived directly from the corresponding dione. The synthesis is achieved through the amination of 5-(trifluoromethyl)cyclohexane-1,3-dione. researchgate.net This transformation converts the β-diketone into a more stable and versatile cyclic enaminone. These enaminones are highly functionalized intermediates that serve as platforms for creating diverse libraries of compounds, particularly for applications in medicinal chemistry, such as the development of potential anticonvulsants. researchgate.net The synthesis of these fluorinated cyclic enaminone derivatives is considered a key step in accessing novel molecular scaffolds. researchgate.net

Table 2: Conversion of Dione to Enaminone

| Precursor | Reagent/Reaction | Product | Significance | Reference |

|---|

Multi-component Cyclization and Annulation Reactions to Access Fluorinated Cyclohexenes

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity. researchgate.netgoogle.com

The trifluoromethylated building blocks, 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one, are ideal substrates for such reactions. researchgate.net Their inherent reactivity allows them to be used in cyclization and annulation reactions to construct a variety of more complex fluorinated heterocyclic systems. For example, the dione can be reacted with various reagents in MCRs to build fused or spirocyclic ring systems. researchgate.net Similarly, the enaminone derivative provides a nucleophilic nitrogen and an electrophilic carbonyl group, enabling diverse annulation strategies. While specific MCRs starting directly from this compound are a developing area, the principles established with its precursors demonstrate the immense potential for creating novel fluorinated cyclohexene-fused heterocycles. researchgate.netresearchgate.net

Reactivity and Mechanistic Organic Transformations of 3 Trifluoromethyl Cyclohex 2 En 1 One

Nucleophilic Addition Reactions

The electron-deficient nature of the α,β-unsaturated system in 3-(trifluoromethyl)cyclohex-2-en-1-one dictates its behavior towards nucleophiles. Depending on the nature of the nucleophile ("hard" vs. "soft"), addition can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon (conjugate or 1,4-addition). libretexts.org

Conjugate (Michael) Additions to the α,β-Unsaturated Ketone System

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In the case of this compound, the potent electron-withdrawing effect of the CF₃ group makes the β-carbon highly electrophilic and thus particularly susceptible to attack by soft nucleophiles. libretexts.orgyoutube.com This reaction pathway leads to the formation of 3,3-disubstituted cyclohexanone (B45756) derivatives.

The mechanism involves the attack of a nucleophile (the Michael donor) on the β-carbon of the enone (the Michael acceptor). libretexts.org This generates an enolate intermediate, which is subsequently protonated at the α-carbon to yield the final product. masterorganicchemistry.com A wide range of nucleophiles, including enolates, amines, and thiolates, can participate in Michael additions. masterorganicchemistry.com The stability of the resulting carbanion, often adjacent to the trifluoromethyl group, influences the reaction's feasibility and outcome. Studies on related phosphine (B1218219) oxides have shown that the stereoselectivity of Michael additions can be highly dependent on the base used, potentially leading to different epimers. nih.gov

Table 1: Examples of Michael Donors for Conjugate Addition

| Michael Donor Class | Specific Example | Expected Product Type |

|---|---|---|

| Enolates | Diethyl malonate | 3-(Dialkoxycarbonylmethyl)-3-(trifluoromethyl)cyclohexan-1-one |

| Organocuprates | Lithium dimethylcuprate (Gilman reagent) | 3-Methyl-3-(trifluoromethyl)cyclohexan-1-one |

| Amines | Piperidine | 3-(Piperidin-1-yl)-3-(trifluoromethyl)cyclohexan-1-one |

| Thiols | Thiophenol | 3-(Phenylthio)-3-(trifluoromethyl)cyclohexan-1-one |

This table presents potential Michael donors based on general reactivity principles of conjugate addition. masterorganicchemistry.com

Research on similar systems, such as chromones, shows that a 2-polyfluoroalkyl group enhances the electrophilicity at the C-2 position, facilitating reactions with various nucleophiles. researchgate.net This principle supports the high reactivity of this compound in conjugate additions.

Direct Additions to the Carbonyl Group: Formation of Trifluoromethyl Carbinols

While soft nucleophiles favor conjugate addition, "hard" nucleophiles, such as organolithium and Grignard reagents, tend to attack the more sterically accessible and harder electrophilic center: the carbonyl carbon. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction, known as 1,2-addition, results in the formation of tertiary alcohols, specifically trifluoromethyl carbinols, where the hydroxyl group and the nucleophile are attached to the same carbon. libretexts.org

A particularly important reaction in this class is the nucleophilic trifluoromethylation of the ketone functionality. Reagents like trifluoromethyltrimethylsilane (TMSCF₃, also known as the Ruppert-Prakash reagent) are widely used for this purpose. wikipedia.orgorganic-chemistry.org The reaction is typically initiated by a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride - TBAF), which generates a transient trifluoromethide anion (CF₃⁻). semanticscholar.org This powerful nucleophile then attacks the carbonyl carbon. Subsequent hydrolysis of the resulting silyl (B83357) ether intermediate yields the tertiary trifluoromethyl carbinol. organic-chemistry.orgnih.gov

A study on the deoxytrifluoromethylation of cyclohexenones demonstrated a reliable 1,2-addition using TMSCF₃ and catalytic tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF), which provided the corresponding trifluoromethyl alcohol in quantitative yield. nih.gov

Table 2: Conditions for 1,2-Addition to Cyclohexenones

| Nucleophilic Reagent | Activator/Conditions | Intermediate Product | Final Product (after hydrolysis) | Reference |

|---|---|---|---|---|

| TMSCF₃ | Catalytic TBAF in THF | Trifluoromethyl silyl enol ether | 1-(Trifluoromethyl)cyclohex-2-en-1-ol | nih.gov |

| TMSCF₃ | Catalytic CsF in toluene | Trifluoromethyl silyl ether | 1-(Trifluoromethyl)cyclohex-2-en-1-ol | nih.gov |

| Grignard Reagent (e.g., MeMgBr) | Diethyl ether | Magnesium alkoxide | 1-Methyl-3-(trifluoromethyl)cyclohex-2-en-1-ol | libretexts.org |

| Organolithium (e.g., n-BuLi) | Hexane/THF | Lithium alkoxide | 1-Butyl-3-(trifluoromethyl)cyclohex-2-en-1-ol | libretexts.org |

Stereochemical Aspects of Nucleophilic Additions

When nucleophilic addition occurs on this compound, new stereocenters can be created, making the stereochemical outcome of the reaction a critical consideration. The facial selectivity of the attack on the planar enone system or the carbonyl group determines the relative and absolute stereochemistry of the product.

In conjugate additions, the incoming nucleophile can approach from the same face as the existing substituents or from the opposite face, leading to potential diastereomers. The formation of specific diastereomers is often controlled by steric hindrance and electronic factors, aiming to minimize unfavorable interactions in the transition state. Diastereoselective Michael additions are well-documented, often yielding products with high diastereomeric ratios, sometimes as a single diastereomer. beilstein-journals.orgnih.gov The mechanism is postulated to proceed through chair-like transition states to minimize steric strain.

In direct carbonyl additions, attack on the prochiral carbonyl carbon also generates a new stereocenter. If the substrate already possesses a stereocenter or if a chiral reagent is used, diastereoselective addition can occur. youtube.com For example, the reduction of a substituted cyclohexanone with sodium borohydride (B1222165) has been shown to yield a cyclohexanol (B46403) as a single diastereomer. nih.gov The development of asymmetric synthesis methods aims to control the absolute stereochemistry, producing a single enantiomer. youtube.comrsc.orgyoutube.com This is often achieved by using chiral auxiliaries, catalysts, or reagents. nih.gov

Electrophilic Reactivity and Functionalization

While the primary reactivity of this compound is dominated by its electrophilic centers, it can also be made to react as a nucleophile. This is typically achieved by deprotonation at the α-carbon (C-2 position) to form an enolate, which can then react with various electrophiles.

Electrophilic Trifluoromethylation Pathways

Although the parent molecule already contains a trifluoromethyl group, further functionalization is possible. One conceptual pathway involves the reaction of the enolate of this compound with an electrophilic trifluoromethylating agent. Electrophilic trifluoromethylating reagents are designed to deliver a "CF₃⁺" equivalent to a nucleophile. wikipedia.org Well-known examples include S-(trifluoromethyl)dibenzothiophenium salts (Umemoto reagents) and other hypervalent iodine or sulfonium (B1226848) reagents. wikipedia.org

The reaction would proceed by first generating the enolate of the cyclohexenone using a suitable base. This enolate would then attack the electrophilic CF₃ source, potentially leading to the synthesis of a 2,3-bis(trifluoromethyl)cyclohexenone derivative. The development of such oxidative trifluoromethylation reactions, where a nucleophilic substrate reacts with a nucleophilic CF₃ source in the presence of an oxidant, has also been explored as a complementary strategy. nih.gov

Pericyclic and Cycloaddition Reactions (e.g., Diels-Alder)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edunumberanalytics.com The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (typically an alkene or alkyne). wikipedia.org

The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. The trifluoromethyl group in this compound acts as a strong electron-withdrawing group, making the double bond electron-poor and thus an excellent dienophile for Diels-Alder reactions. It is expected to react readily with electron-rich dienes like 1,3-butadiene (B125203) or cyclopentadiene. nih.gov The reaction is thermally allowed and typically proceeds with high stereospecificity, where the stereochemistry of the reactants is transferred to the product. numberanalytics.comwikipedia.org The reaction of β-fluoro-β-nitrostyrenes with 1,3-cyclohexadiene, for instance, has been shown to produce bicyclo[2.2.2]oct-2-enes, demonstrating the utility of fluorinated dienophiles in constructing complex bicyclic systems. nih.gov

Table 3: Potential Diels-Alder Reactions with this compound

| Diene | Reaction Type | Expected Product |

|---|---|---|

| 1,3-Butadiene | [4+2] Cycloaddition | A trifluoromethyl-substituted octahydronaphthalenone |

| Cyclopentadiene | [4+2] Cycloaddition | A trifluoromethyl-substituted tricyclic adduct (norbornene derivative) |

| 1-Methoxy-1,3-cyclohexadiene | [4+2] Cycloaddition with electron-rich diene | A methoxy- and trifluoromethyl-substituted bicyclo[2.2.2]octene derivative |

This table illustrates expected outcomes based on established principles of the Diels-Alder reaction. wikipedia.orgnih.gov

Functional Group Interconversions and Derivatization Strategies

The unique electronic properties conferred by the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influence the reactivity of the α,β-unsaturated ketone system in this compound. nih.gov This section explores the diverse strategies for modifying its core structure.

Reduction of Olefinic and Carbonyl Moieties

The reduction of α,β-unsaturated ketones like this compound can proceed via two main pathways: 1,2-reduction to yield an allylic alcohol or 1,4-reduction (conjugate reduction) to afford a saturated ketone. The presence of the trifluoromethyl group makes the double bond particularly electron-poor, influencing the selectivity of these reductions.

Research into the reduction of similar CF3-enones has shown that achieving selectivity can be challenging. For instance, the diastereoselective reduction of various CF3 enones using baker's yeast has been investigated. mdpi.com More broadly, ketoreductases have been employed for the selective reduction of α,β-unsaturated carbonyls, allowing for targeted reduction at either the carbonyl or the alkenyl site, depending on the enzyme and reaction conditions. chemrxiv.org

A common strategy for the formal hydroperfluoroalkylation of enones involves a two-step process: first, a conjugate reduction of the double bond, followed by an α-perfluoroalkylation. nih.gov This sequence highlights the ability to selectively reduce the olefinic moiety first. For example, the 1,4-hydroboration of an enone with catecholborane generates a boron enolate intermediate, which can then be further functionalized. nih.gov This initial reduction step yields the saturated ketone, 3-(trifluoromethyl)cyclohexanone. Subsequent reduction of this saturated ketone would provide the corresponding cyclohexanol.

Alternatively, nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides can produce chiral α-trifluoromethylated ketones. nih.gov A subsequent one-pot diastereoselective reduction of these ketones furnishes β-trifluoromethylated alcohols, demonstrating that the carbonyl can be selectively reduced after the creation of the trifluoromethylated ketone core. nih.gov

Table 1: Selective Reduction Pathways

| Reduction Type | Product | Reagent/Method Example |

|---|---|---|

| 1,4-Reduction (Conjugate) | 3-(Trifluoromethyl)cyclohexanone | Catecholborane nih.gov |

| 1,2-Reduction | 3-(Trifluoromethyl)cyclohex-2-en-1-ol | NaBH4 (often gives mixtures) |

| Diastereoselective Reduction | (1R,5S)-3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-ol | Baker's Yeast (on related substrates) mdpi.com |

Oxidation Reactions and Epoxidation

The electron-deficient nature of the double bond in this compound makes it susceptible to nucleophilic epoxidation. The oxidation of highly fluorinated compounds often requires specific conditions due to the deactivating effect of the fluorine atoms. thieme-connect.de

The epoxidation of olefins can be effectively catalyzed by ketones bearing perfluoroalkyl groups, such as 2,2,2-trifluoroacetophenone, using hydrogen peroxide as a green oxidant. acs.org This suggests that the enone itself, or derivatives, could potentially catalyze such transformations under the right conditions. A proposed catalytic cycle involves the formation of a dioxirane (B86890) intermediate from the ketone catalyst, which then transfers an oxygen atom to the alkene. acs.org The presence of the trifluoromethyl group on the catalyst is crucial for activating the carbonyl toward oxidation. acs.org

Another powerful epoxidation agent is methyl(trifluoromethyl)dioxirane, generated in situ. acs.org This reagent is highly effective for the epoxidation of a wide range of olefins. The direct epoxidation of this compound would yield 6-(trifluoromethyl)-7-oxabicyclo[4.1.0]heptan-2-one. The stability and subsequent reactivity of such epoxides can vary greatly, influencing their utility in further synthetic steps. nih.gov

Furthermore, direct 1,2-oxidative trifluoromethylation of olefins using reagents like Ag(O2CCF2SO2F) with O2 as the oxidant can produce α-trifluoromethyl ketones. nih.gov While this reaction builds a similar structural motif, it highlights an alternative oxidative pathway involving radical intermediates and molecular oxygen. nih.gov

Substitution and Elimination Reactions of the Trifluoromethyl Group and Other Substituents

The trifluoromethyl group is generally robust and not easily substituted due to the strength of the C-F bonds. tcichemicals.com Its reactivity is distinct from other alkyl groups. nih.gov However, specific strategies have been developed to transform it. For example, methods exist for the C–F cleavage of benzotrifluorides to form carbonyl groups, although this typically requires harsh reagents like boron tribromide. tcichemicals.com

A more relevant transformation for this system is the deoxytrifluoromethylation/aromatization strategy. nih.govnih.govresearchgate.net This approach involves the 1,2-addition of a trifluoromethyl nucleophile (e.g., the Ruppert-Prakash reagent, TMSCF3) to the carbonyl group of a cyclohexenone. nih.gov The resulting tertiary alcohol can then undergo dehydration (elimination) to form a diene, followed by oxidation to yield a highly substituted trifluoromethyl arene. nih.govresearchgate.net This sequence effectively uses the cyclohexenone core as a scaffold to build complex aromatic systems, where the original carbonyl oxygen is removed and the ring is aromatized.

Substitution reactions can also occur at other positions on the ring. For instance, the enolizable protons at the C-2 and C-6 positions can be removed to form enolates, which can then react with various electrophiles, allowing for the introduction of new substituents.

Selective Derivatization for Enhanced Research Utility

This compound and its parent dione (B5365651), 5-(trifluoromethyl)cyclohexane-1,3-dione (B3027205), are valuable building blocks for synthesizing more complex molecules, particularly fluorine-containing heterocycles. rsc.orgresearchgate.net

A key derivatization is the conversion to 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one. researchgate.net This enaminone is a highly functionalized and reactive intermediate. The presence of the amino group provides a handle for a wide range of subsequent transformations, including the construction of fused heterocyclic systems. This compound and its parent dione serve as key precursors for developing libraries of new analogs for biological screening. researchgate.net

The trifluoromethylated cyclohexenone core can be integrated into larger, more complex structures. For example, a deoxytrifluoromethylation/aromatization sequence has been used to convert natural product derivatives like carvone (B1668592) into custom, highly substituted trifluoromethyl arenes. nih.gov This demonstrates the utility of the core structure in diversity-oriented synthesis. Furthermore, the development of fluorogenic reagents based on pyrazoline structures containing a trifluoromethylphenyl group highlights the broader application of such moieties in creating tools for chemical analysis, such as the derivatization of alcohols for HPLC detection. researchgate.net

Reaction Mechanisms and Kinetic Studies

Understanding the mechanisms of reactions involving the trifluoromethyl group is critical for controlling reaction outcomes and designing new synthetic methods.

Elucidation of Trifluoromethyl Transfer Mechanisms (e.g., Carbanion vs. Siliconate Dichotomy)

The nucleophilic transfer of a "CF3-" group is a cornerstone of many trifluoromethylation reactions. A key reagent for this is trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent), which is often used to introduce the CF3 group onto carbonyls, as in the first step of the deoxytrifluoromethylation/aromatization sequence. nih.govmdpi.com

The mechanism of CF3 transfer from R3SiCF3 reagents to ketones is complex and has been the subject of detailed kinetic and mechanistic investigation. core.ac.uknih.gov A central question is the nature of the active trifluoromethylating species, often debated as a "siliconate-carbanion dichotomy." core.ac.uknih.gov

Intensive studies using techniques like stopped-flow NMR and IR have elucidated a general mechanism for anion-initiated trifluoromethylation. nih.gov The process is an anionic chain reaction where the product alkoxide and the free CF3- anion can both act as chain carriers. nih.gov A key finding is that pentacoordinate siliconate intermediates, formed by the attack of an initiator anion (like F-) on R3SiCF3, are generally unable to directly transfer the CF3- group as a nucleophile. core.ac.uknih.gov Instead, the reaction's progression depends on a delicate balance of factors including the initiator, the specific R3SiCF3 reagent, and the concentrations of the reactants. nih.gov The generation of silyl enol ethers can be a competing pathway, arising from the protonation of the CF3- anion by an α-proton of the ketone. nih.gov

This mechanistic understanding clarifies why seemingly small changes in reaction conditions can lead to significant differences in reaction rates and outcomes, with some reactions completing in milliseconds and others taking hours. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Structure/Formula |

|---|---|

| This compound | C7H7F3O |

| 3-(Trifluoromethyl)cyclohexanone | C7H9F3O |

| 3-(Trifluoromethyl)cyclohex-2-en-1-ol | C7H9F3O |

| 6-(Trifluoromethyl)-7-oxabicyclo[4.1.0]heptan-2-one | C7H7F3O2 |

| 5-(Trifluoromethyl)cyclohexane-1,3-dione | C7H7F3O2 |

| 3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one | C7H8F3NO |

| Trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) | (CH3)3SiCF3 |

| Catecholborane | C6H5BO2 |

| 2,2,2-Trifluoroacetophenone | C8H5F3O |

| Methyl(trifluoromethyl)dioxirane | C2H3F3O2 |

Investigation of Intermediates and Transition States

The elucidation of reaction mechanisms involving this compound relies heavily on the characterization of transient intermediates and the computational analysis of transition state energies. While direct experimental observation of these fleeting species is often challenging, a combination of spectroscopic methods, kinetic studies, and theoretical calculations has provided significant insights into the mechanistic pathways of its transformations.

Detailed research findings have pointed towards the formation of several key types of intermediates depending on the reaction conditions. For instance, in nucleophilic addition reactions, the initial interaction of a nucleophile with the electrophilic centers of the enone system leads to the formation of enolate or alcohol intermediates. Computational studies on related trifluoromethylated compounds have been instrumental in understanding the stability and subsequent reactivity of these intermediates. montclair.eduresearchgate.net

One notable area of investigation has been the 1,2-addition of trifluoromethylating agents to cyclohexanone systems, which offers a parallel for understanding the reactivity of the carbonyl group in this compound. In such reactions, the formation of a diastereomeric mixture of a trifluoromethyl alcohol and a trifluoromethyl silyl enol ether intermediate has been identified. nih.gov The relative energies and interconversion of these intermediates are crucial in determining the final product distribution.

Furthermore, computational analyses, such as Density Functional Theory (DFT) calculations, have been employed to model the reaction pathways and determine the geometries and energies of transition states. chemrxiv.org These studies help to rationalize the observed stereoselectivity and regioselectivity in various reactions. For example, calculations can reveal the energy barriers for different potential reaction channels, thereby predicting the most likely mechanistic pathway.

The table below summarizes the types of intermediates that have been proposed or identified in reactions involving trifluoromethylated cyclohexanone derivatives, which are analogous to the potential intermediates in the reactions of this compound.

| Intermediate Type | Preceding Reactant(s) | Subsequent Transformation | Supporting Evidence/Analogy |

| Trifluoromethyl alcohol | This compound + Nucleophile (e.g., TMSCF₃) | Dehydration, Aromatization | Analogous to intermediates in deoxytrifluoromethylation of cyclohexanones nih.gov |

| Trifluoromethyl silyl enol ether | This compound + TMSCF₃/Base | Aromatization | Observed in reactions of cyclohexanones with TMSCF₃ nih.gov |

| Enolate Anion | This compound + Base | Alkylation, Michael Addition | Fundamental intermediate in enone chemistry |

Computational methods play a pivotal role in mapping the potential energy surfaces of these reactions. The following table outlines the common computational approaches and the insights they provide into the intermediates and transition states of reactions involving trifluoromethylated cyclic ketones.

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Ground state and transition state geometries, reaction energy profiles, vibrational frequencies | Predicts the most favorable reaction pathways and the structure of transition states. chemrxiv.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density, characterization of chemical bonds | Provides detailed electronic information about intermediates and transition states. researchgate.net |

| Conceptual-DFT | Calculation of reactivity indices (e.g., electrophilicity, nucleophilicity) | Helps to understand the intrinsic reactivity of different sites within the molecule. researchgate.net |

Applications of 3 Trifluoromethyl Cyclohex 2 En 1 One in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

3-(Trifluoromethyl)cyclohex-2-en-1-one is a highly functionalized and reactive intermediate for the synthesis of organic and heterocyclic compounds containing a trifluoromethyl group. researchgate.net Its utility stems from the combined reactivity of the enone moiety and the unique properties imparted by the electron-withdrawing CF₃ group. The enone system is susceptible to both 1,2- and 1,4-conjugate additions (Michael additions), allowing for the introduction of a wide range of substituents. Furthermore, the ketone functionality can undergo various reactions such as reductions, aldol (B89426) condensations, and Wittig reactions. The CF₃ group at the β-position significantly influences the reactivity of the double bond, making it highly electrophilic and prone to attack by nucleophiles. This electronic effect is crucial for its role as a potent Michael acceptor. Consequently, this compound serves as a cornerstone for constructing more complex molecular architectures that are strategically trifluoromethylated.

Construction of Complex Fluorinated Cyclic and Heterocyclic Systems

The unique structural and electronic features of this compound make it an ideal precursor for the synthesis of various complex fluorinated cyclic and heterocyclic systems.

The cyclohexenone ring of this compound can be chemically modified to produce a variety of saturated and aromatic trifluoromethylated compounds. Standard catalytic hydrogenation can reduce the carbon-carbon double bond to yield 3-(trifluoromethyl)cyclohexanone. Subsequent reduction of the ketone can provide access to trifluoromethyl-substituted cyclohexanols.

Alternatively, the cyclohexenone scaffold can serve as a precursor to highly substituted trifluoromethyl arenes. Deoxytrifluoromethylation/aromatization strategies can convert cyclohexenone derivatives into valuable trifluoromethyl-containing aromatic compounds. This transformation typically involves a 1,2-addition of a trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF₃) to the ketone, followed by dehydration and subsequent aromatization, often facilitated by an oxidant. This method provides a powerful route to functionalized trifluoromethyl arenes that are often difficult to prepare via other synthetic routes.

Table 1: Examples of Transformations from Cyclohexenone Scaffolds

| Starting Material Type | Reagents | Product Type |

| Cyclohexenone | 1. TMSCF₃, TBAF; 2. Dehydrating agent (e.g., SOCl₂); 3. Oxidant (e.g., DDQ) | Trifluoromethyl arene |

| Cyclohexenone | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Trifluoromethyl-cyclohexanone |

| Trifluoromethyl-cyclohexanone | Reducing Agent (e.g., NaBH₄) | Trifluoromethyl-cyclohexanol |

The Michael addition of indoles to α,β-unsaturated ketones is a well-established and powerful method for forming carbon-carbon bonds in organic synthesis. nih.gov This reaction typically proceeds with indole acting as a potent nucleophile at its C3 position, attacking the electrophilic β-carbon of the enone. Given the high electrophilicity of this compound, it represents a potential substrate for such reactions. However, specific examples detailing the direct Michael addition of indoles to this compound are not prominently featured in the surveyed scientific literature. While the synthesis of various trifluoromethylated indoles has been achieved through other routes, such as the domino trifluoromethylation/cyclization of 2-alkynylanilines, the specific use of this cyclohexenone building block in indole chemistry remains an area for further exploration. nih.govorganic-chemistry.org

The synthesis of molecules containing multiple trifluoromethyl groups is of considerable interest. Research has described methods for the syn-selective 1,3-bis-trifluoromethylation of (hetero)cycloalkylidene-malononitriles. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net This process involves the reaction of a malononitrile-derived starting material with an electrophilic trifluoromethylating agent (e.g., Togni's reagent), followed by oxidative decyanation to yield the corresponding carboxylate. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net This documented pathway begins with a different class of starting materials and utilizes a specific bis-trifluoromethylation strategy. The application of this compound as a precursor for the synthesis of bis-trifluoromethylated cycloalkane carboxylates is not a documented transformation in the reviewed literature.

Xanthenedione scaffolds are present in numerous bioactive molecules. The synthesis of novel, fluorinated xanthenedione derivatives has been successfully achieved using precursors closely related to this compound. Specifically, research has demonstrated a facile synthesis of bis-trifluoromethyl xanthene dione (B5365651) derivatives via the reaction of two equivalents of 5-trifluoromethylcyclohexane-1,3-dione with various substituted aromatic aldehydes. scirp.org This reaction proceeds efficiently under microwave irradiation in the presence of an acid catalyst. scirp.org While 5-trifluoromethylcyclohexane-1,3-dione is a distinct, though related, building block, its successful application highlights the utility of the trifluoromethylated cyclohexane core in constructing complex heterocyclic systems like xanthenediones. scirp.org

Strategic Incorporation into Precursors for Bioactive Molecules and Agrochemicals

The trifluoromethyl group is a key feature in a vast number of pharmaceuticals and agrochemicals. Its inclusion can enhance metabolic stability, binding affinity, and membrane permeability. This compound is a valuable starting material for molecules designed for these applications.

The closely related building block, 5-trifluoromethyl-1,3-cyclohexanedione, has been utilized in the synthesis of novel series of fluorinated acridones, which were evaluated for their anticancer properties. nih.gov Several of the synthesized compounds exhibited significant cytotoxic activities across a range of cancer cell lines. nih.gov This demonstrates a clear pathway from a trifluoromethylated cyclohexane derivative to a biologically active heterocyclic system. The strategic placement of the CF₃ group on the cyclohexane ring makes these building blocks, including this compound, highly valuable for generating new libraries of fluorinated compounds for screening in drug discovery and agrochemical development programs.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Trifluoromethyl Cyclohex 2 En 1 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural analysis of 3-(Trifluoromethyl)cyclohex-2-en-1-one. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's framework can be assembled.

The characterization of this compound is routinely achieved through the combined application of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy. Each of these nuclei provides unique and complementary information for unambiguous structural confirmation.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound, the vinylic proton typically appears as a singlet or a finely split multiplet in the downfield region, characteristic of protons on a double bond adjacent to an electron-withdrawing group. The aliphatic protons of the cyclohexene (B86901) ring appear as distinct multiplets in the upfield region.

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum of this compound is characterized by the carbonyl carbon resonance at a significantly downfield chemical shift. The carbon of the trifluoromethyl group is also readily identifiable and exhibits coupling with the fluorine atoms (¹JCF). The olefinic carbons and the aliphatic carbons of the ring resonate at their characteristic chemical shifts.

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the spectrum typically shows a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key diagnostic feature.

A representative dataset for the 1D NMR characterization of this compound is presented below.

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

|---|---|---|---|---|

| ¹H | 6.64 | s | - | CH (vinylic) |

| ¹H | 2.80 - 2.75 | m | - | CH₂ |

| ¹H | 2.53 - 2.48 | m | - | CH₂ |

| ¹H | 2.19 - 2.11 | m | - | CH₂ |

| ¹³C | 198.5 | s | - | C=O |

| ¹³C | 145.0 | q | ³JCF = 6.0 | C-CF₃ |

| ¹³C | 133.0 | s | - | CH (vinylic) |

| ¹³C | 122.6 | q | ¹JCF = 272.0 | CF₃ |

| ¹³C | 37.0 | s | - | CH₂ |

| ¹³C | 27.9 | s | - | CH₂ |

| ¹³C | 22.0 | s | - | CH₂ |

| ¹⁹F | -62.5 | s | - | CF₃ |

While 1D NMR provides fundamental structural information, 2D NMR techniques are indispensable for confirming the connectivity of atoms and elucidating the stereochemistry of molecules like this compound, especially in more complex substituted analogs. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, HSQC would show cross-peaks connecting the vinylic proton to its corresponding carbon, and the protons of each methylene (B1212753) group to their respective carbons, thus confirming the C-H framework.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. nanalysis.com This is particularly useful for determining the relative stereochemistry in substituted cyclohexenones. For the parent compound, NOESY can confirm the proximity of the vinylic proton to the adjacent methylene group on the ring.

Heteronuclear Overhauser Effect Spectroscopy (HOESY): This is the heteronuclear equivalent of NOESY, detecting spatial proximity between different types of nuclei, most commonly ¹H and ¹⁹F. numberanalytics.com In the context of this compound, a ¹H-¹⁹F HOESY experiment would reveal through-space interactions between the fluorine atoms of the CF₃ group and nearby protons on the cyclohexene ring. rsc.org This can be a powerful tool for confirming the conformation of the ring and the orientation of the trifluoromethyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds like this compound and providing a fingerprint mass spectrum for identification.

In a typical GC/MS analysis, the compound is vaporized and separated from any impurities on a GC column. The eluted compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting molecular ion and its fragmentation pattern are detected. For cyclic ketones, fragmentation often involves α-cleavage adjacent to the carbonyl group. whitman.edunih.gov The presence of the trifluoromethyl group will also influence the fragmentation, with potential loss of CF₃ or related fragments. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₇H₇F₃O), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas, providing unequivocal confirmation of its identity.

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence for its key structural features.

The most prominent absorption is typically the strong C=O stretching vibration of the α,β-unsaturated ketone. The C=C stretching of the alkene and the strong C-F stretching vibrations of the trifluoromethyl group are also characteristic and readily identifiable.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1695 | Strong | C=O stretch (α,β-unsaturated ketone) |

| 1630 | Medium | C=C stretch (alkene) |

| 1260, 1135 | Strong | C-F stretch (trifluoromethyl group) |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the solid state. For a compound such as this compound, a single-crystal X-ray diffraction study would yield a wealth of structural information, including bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its molecular geometry.

However, a comprehensive search of the current scientific literature and crystallographic databases reveals that no single-crystal X-ray structure of this compound has been publicly reported. Consequently, detailed experimental data on its solid-state structure, including unit cell parameters, space group, and precise atomic coordinates, are not available at this time.

While experimental data is absent, theoretical calculations and the analysis of structurally related compounds can offer predictive insights. For instance, studies on other cyclohexenone derivatives and trifluoromethyl-containing organic molecules provide a basis for understanding the likely conformation of the six-membered ring and the orientation of the trifluoromethyl group. It is anticipated that the cyclohexenone ring would adopt a half-chair or a similar distorted conformation to minimize steric strain. The bulky and highly electronegative trifluoromethyl group is expected to significantly influence the electronic distribution within the conjugated enone system and dictate the crystal packing through dipole-dipole and other non-covalent interactions.

The generation of high-quality single crystals is a prerequisite for X-ray diffraction analysis. This often represents a significant experimental challenge, as it requires careful control over crystallization conditions such as solvent system, temperature, and rate of cooling. The physical properties of this compound, which is often described as a liquid or low-melting solid, may further complicate the process of obtaining crystals suitable for diffraction experiments.

Should a crystallographic study be undertaken in the future, the resulting data would be invaluable. It would allow for direct correlation between the solid-state structure and the spectroscopic data obtained from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Furthermore, it would provide a foundational dataset for computational modeling and a deeper understanding of the structure-property relationships of this and related fluorinated organic compounds.

Computational Chemistry and Theoretical Investigations of 3 Trifluoromethyl Cyclohex 2 En 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and energetics of 3-(Trifluoromethyl)cyclohex-2-en-1-one. aps.org DFT methods, such as those employing the B3LYP hybrid functional, are widely used to determine optimized geometries and electronic properties of organic molecules. nih.gov These calculations provide a fundamental picture of electron distribution and orbital energies, which are key to the molecule's stability and reactivity.

The electronic properties of the molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's kinetic stability and electronic absorption properties. nih.gov For this compound, the electron-withdrawing trifluoromethyl group and the conjugated enone system significantly influence these orbital energies.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In this compound, the MEP would show electron-rich regions around the carbonyl oxygen and electron-deficient regions near the hydrogen atoms and the carbon of the carbonyl group, guiding predictions of intermolecular interactions.

Mechanistic Probing via Computational Simulations: Transition State Analysis and Reaction Pathways

Computational simulations are indispensable for exploring the mechanisms of reactions involving this compound. By mapping out potential energy surfaces, chemists can identify intermediates, transition states, and the most favorable reaction pathways. montclair.edu

A key application is in studying reactions like the 1,2-addition of nucleophiles to the carbonyl group or Michael additions to the β-carbon of the enone. For instance, in the deoxytrifluoromethylation/aromatization of cyclohexenones, computational studies can help elucidate the step-by-step process, including the initial nucleophilic attack of a trifluoromethyl source (like the Ruppert-Prakash reagent, TMSCF₃) and subsequent reaction steps. nih.gov

Transition State Analysis: Identifying the transition state (TS) is paramount to understanding a reaction's kinetics. A TS represents the highest energy point along a reaction coordinate. Computational software can search for these saddle points on the potential energy surface. The calculated energy of the transition state relative to the reactants provides the activation energy barrier, which determines the reaction rate. For reactions involving this compound, calculations can compare the energy barriers for different potential pathways, predicting the likely product. For example, the presence of the trifluoromethyl group can significantly influence the stability of intermediates and transition states, favoring certain mechanistic routes over others. rsc.org

Reaction Pathways: Computational modeling allows for the exploration of entire reaction pathways. For example, in a multi-step synthesis, each intermediate and transition state can be modeled to build a complete energetic profile of the reaction. This can reveal potential bottlenecks (high-energy transition states) or thermodynamic sinks (very stable intermediates). mdpi.com This approach has been used to investigate complex processes like cycloadditions and photocatalyzed reactions in related fluorinated compounds. montclair.edumdpi.com

Conformational Analysis and Stereoelectronic Effects on Reactivity

The three-dimensional structure and conformational flexibility of the cyclohexenone ring are critical to its reactivity. The ring exists in various non-planar conformations, typically half-chair or sofa forms, which rapidly interconvert.

Conformational Analysis: The presence of substituents on the ring influences the relative stability of these conformations. For this compound, the bulky and highly electronegative trifluoromethyl (CF₃) group at the C3 position plays a significant role. Computational methods can calculate the relative energies of different conformers to determine the most stable, or ground-state, conformation. researchgate.net In substituted cyclohexanes, substituents generally prefer an equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.org While the C3 carbon is part of a double bond, the conformation of the saturated part of the ring (C4, C5, C6) will be influenced by the substituents to minimize steric hindrance.

Stereoelectronic Effects: Stereoelectronic effects describe how the spatial arrangement of orbitals influences the molecule's properties and reactivity. The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect, which alters the electron density across the enone system. This effect makes the β-carbon (C2) more electrophilic and susceptible to nucleophilic attack. Furthermore, interactions involving the fluorine atoms, such as C-H···F-C hydrogen bonds, can influence crystal packing and molecular conformation. researchgate.net The orientation of the C-F bonds relative to the ring's π-system can impact orbital overlap and, consequently, the molecule's reactivity profile.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of this compound. DFT calculations can simulate various types of spectra, including NMR, IR, and UV-Vis.

Spectroscopic Parameters: The prediction of ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies is a common application of DFT. nih.gov By calculating these parameters and comparing them with experimental data, the proposed structure can be confirmed. researchgate.net For example, theoretical calculations can predict the characteristic IR stretching frequency of the C=O group and the C=C bond within the enone system, as well as vibrations associated with the CF₃ group.

Molecular Properties: A range of molecular properties can be computed to predict the molecule's behavior. researchgate.net These descriptors are often used in medicinal chemistry and material science to evaluate a compound's potential as a drug or functional material. nih.gov The PubChem database lists several computed properties for this molecule. nih.gov

Below is a table of key computed molecular properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃O | PubChem |

| Molecular Weight | 164.12 g/mol | Computed by PubChem 2.1 |

| XLogP3 | 1.3 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.6.11 |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.6.11 |

| Exact Mass | 164.04489933 Da | Computed by PubChem 2.1 |

| Topological Polar Surface Area | 17.1 Ų | Computed by Cactvs 3.4.6.11 |

| Heavy Atom Count | 11 | Computed by Cactvs 3.4.6.11 |

| Formal Charge | 0 | PubChem |

| Complexity | 202 | Computed by Cactvs 3.4.6.11 |

Future Directions and Emerging Research Opportunities in Trifluoromethylated Cyclohexenone Chemistry

Innovations in Green and Sustainable Synthetic Approaches

A major thrust in modern organic chemistry is the development of environmentally responsible synthetic protocols, and the synthesis of 3-(trifluoromethyl)cyclohex-2-en-1-one is no exception. Future research will increasingly prioritize green and sustainable approaches to minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of innovation include:

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules. mdpi.com The use of small organic molecules as catalysts, such as proline and its derivatives, can facilitate enantioselective Robinson annulations to produce chiral trifluoromethylated cyclohexenones under mild conditions. rsc.org This approach avoids the use of toxic heavy metals and often allows for high stereocontrol. mdpi.com

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. mit.edu Implementing flow processes for trifluoromethylation reactions can lead to higher yields, reduced reaction times, and minimized solvent usage. nih.govbeilstein-journals.org For example, a continuous-flow, two-step procedure for preparing α-CF3-substituted carbonyl compounds has been developed using an inexpensive photoredox catalyst. nih.gov

Earth-Abundant Metal Catalysis: While precious metals like palladium have been instrumental, the focus is shifting towards catalysts based on more abundant and less toxic metals such as copper, iron, and nickel. mdpi.com These metals can catalyze key bond-forming reactions, including conjugate additions and cyclizations, to build the cyclohexenone core.

Renewable Resources: The use of bio-based starting materials and green solvents (e.g., water, ethanol, or ionic liquids) is a critical component of sustainable synthesis. Future developments will likely involve enzymatic transformations and the engineering of reaction media to reduce environmental impact.

| Innovation Area | Key Advantages | Representative Approach |

| Organocatalysis | Metal-free, high enantioselectivity, mild conditions. | Proline-catalyzed asymmetric Robinson annulation. rsc.org |

| Flow Chemistry | Improved safety, scalability, efficiency, and waste reduction. | Continuous-flow photoredox-catalyzed trifluoromethylation. mit.edunih.gov |

| Earth-Abundant Metals | Lower cost, reduced toxicity, increased sustainability. | Copper-catalyzed conjugate addition of CF3 sources. mdpi.com |

| Renewable Resources | Reduced environmental footprint, use of sustainable feedstocks. | Reactions in aqueous media or with bio-derived solvents. |

Discovery of Novel Reactivity Modes and Catalytic Systems

The strong electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the cyclohexenone ring, creating opportunities for discovering new chemical transformations. nih.gov Research in this area aims to expand the synthetic toolbox for accessing complex and diverse molecular architectures.

Asymmetric Catalysis: A significant focus is on developing new chiral ligands and organocatalysts to achieve high enantioselectivity in reactions involving trifluoromethylated enones. rsc.orgacs.org This is crucial for the synthesis of single-enantiomer drug candidates, as different enantiomers can have vastly different biological activities.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical species. nih.gov This technology enables novel trifluoromethylation and functionalization reactions of cyclohexenone precursors under ambient conditions, often with high selectivity that is difficult to achieve with traditional thermal methods. nih.govnih.gov

Umpolung Strategies: Researchers are developing catalytic systems that can reverse the normal reactivity of a functional group (umpolung). For example, new catalysts have been developed to enable trifluoromethyl imines to act as nucleophiles, reacting with unsaturated esters to form valuable γ-amino esters. brandeis.edu

Dearomatization Reactions: The conversion of readily available flat aromatic compounds into three-dimensional cyclohexenone structures through dearomatization is a powerful strategy. Exploring new catalytic methods for the dearomative trifluoromethylation of phenolic compounds could provide direct access to complex this compound derivatives.

Expanded Applications in Drug Discovery and Materials Science

The trifluoromethyl group is a privileged substituent in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and lipophilicity. mdpi.com

Drug Discovery: The CF3 group can enhance a drug's metabolic stability, improve its binding affinity to target proteins, and increase its ability to cross cell membranes. mdpi.com The this compound scaffold is a key building block for synthesizing a wide range of biologically active molecules, including potential treatments for immunological disorders like multiple sclerosis. google.comrsc.org Future work will involve creating libraries of diverse derivatives for screening against various diseases, including cancer and infectious diseases. rsc.orggoogle.com

Materials Science: Incorporating trifluoromethyl groups into polymers and other materials can bestow desirable properties such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. rsc.org Research is underway to polymerize monomers derived from trifluoromethylated cyclohexenones to create novel high-performance materials for applications in electronics, advanced coatings, and specialized membranes. The synthesis of trifluoromethylated metal complexes is also an area of growing interest for applications in catalysis and materials. nih.gov

| Field | Key Benefit of CF3 Group | Potential Application of this compound Derivatives |

| Drug Discovery | Enhanced metabolic stability, lipophilicity, and binding affinity. mdpi.com | Synthesis of novel anticancer, anti-inflammatory, and antiviral agents. google.comrsc.org |

| Materials Science | Increased thermal stability, chemical resistance, unique electronic properties. rsc.org | Development of high-performance polymers, advanced coatings, and functional materials. nih.gov |

Synergistic Integration of Experimental and Computational Methodologies

The combination of laboratory experiments and computational modeling is becoming indispensable for accelerating research and development in fluorinated chemistry. researchgate.netnih.govacs.org This synergy allows for a deeper understanding of molecular behavior and a more rational approach to design.

Mechanistic Insights: Computational methods, particularly Density Functional Theory (DFT), are used to model reaction pathways and transition states. researchgate.netresearchgate.net This provides invaluable insights into how reactions occur, helping chemists understand the role of the catalyst and the trifluoromethyl group in directing reaction outcomes. nih.gov Such understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.

Predictive Modeling: Computational chemistry allows for the in silico screening of virtual libraries of compounds. nih.gov By calculating properties like binding affinity to a biological target or electronic properties relevant to materials science, researchers can prioritize the most promising candidates for synthesis. acs.org This saves considerable time and resources compared to synthesizing and testing every compound.

Rational Design: The interplay between experimental results and computational analysis creates a powerful feedback loop. researchgate.netnih.gov Experimental data can be used to refine and validate computational models, while computational predictions guide future experimental work. acs.org This integrated approach is essential for tackling complex challenges, such as understanding fluorine's subtle effects on protein-ligand interactions or designing materials with precisely tuned properties. acs.org

Q & A

Q. What are the standards for reporting crystallographic and spectroscopic data in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products